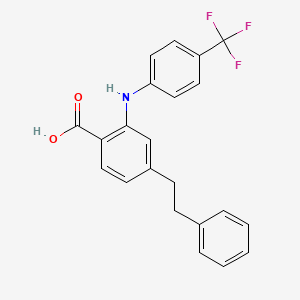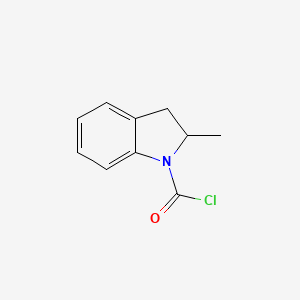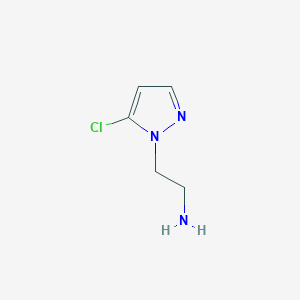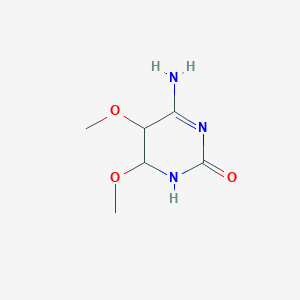
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . These methods provide access to a range of substituted pyrimidines with different functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines with different functional groups, such as amino, methoxy, and oxo groups
Aplicaciones Científicas De Investigación
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are involved in key biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as antiproliferative and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one include:
4-amino-5,6-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but with a pyrrolo ring fused to the pyrimidine ring.
2-amino-4,6-dimethoxypyrimidine: This compound has similar functional groups but lacks the dihydro moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C6H11N3O3 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O3/c1-11-3-4(7)8-6(10)9-5(3)12-2/h3,5H,1-2H3,(H3,7,8,9,10) |
Clave InChI |
WBWYAYJKEMZUOC-UHFFFAOYSA-N |
SMILES canónico |
COC1C(NC(=O)N=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


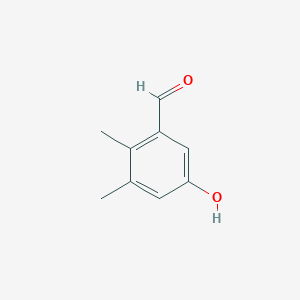
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
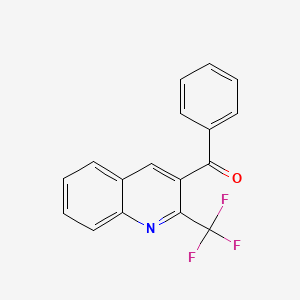
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
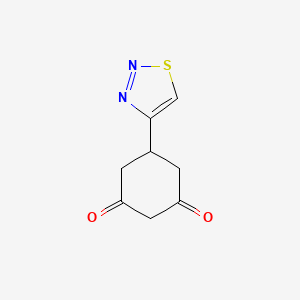
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
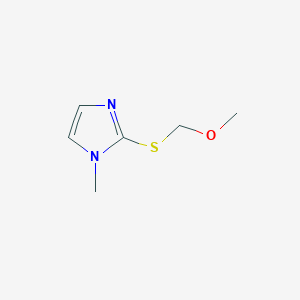
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
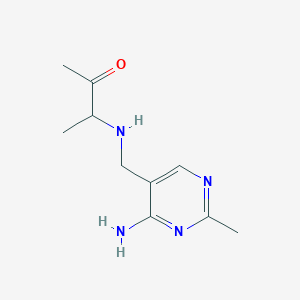
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
